![molecular formula C13H9BrO3 B14198425 8-Bromo-1,3-dimethyl-4H-furo[3,4-c][1]benzopyran-4-one CAS No. 922503-03-5](/img/structure/B14198425.png)
8-Bromo-1,3-dimethyl-4H-furo[3,4-c][1]benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-1,3-dimethyl-4H-furo3,4-cbenzopyran-4-one is a synthetic organic compound that belongs to the class of furobenzopyran derivatives. This compound is characterized by the presence of a bromine atom at the 8th position, and two methyl groups at the 1st and 3rd positions of the furobenzopyran ring system. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1,3-dimethyl-4H-furo3,4-cbenzopyran-4-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by cyclization to form the furobenzopyran ring system. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
8-Bromo-1,3-dimethyl-4H-furo3,4-cbenzopyran-4-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: Further cyclization can occur to form more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
8-Bromo-1,3-dimethyl-4H-furo3,4-cbenzopyran-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-Bromo-1,3-dimethyl-4H-furo3,4-cbenzopyran-4-one involves its interaction with specific molecular targets and pathways. The bromine atom and the furobenzopyran ring system play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Coumarins: Similar in structure but lack the bromine atom and have different substitution patterns.
Chromones: Share the benzopyran ring system but differ in the position and type of substituents.
Flavones: Similar ring system but with different functional groups and biological activities.
Uniqueness
8-Bromo-1,3-dimethyl-4H-furo3,4-cbenzopyran-4-one is unique due to the presence of the bromine atom and the specific arrangement of methyl groups, which confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
922503-03-5 |
|---|---|
Formule moléculaire |
C13H9BrO3 |
Poids moléculaire |
293.11 g/mol |
Nom IUPAC |
8-bromo-1,3-dimethylfuro[3,4-c]chromen-4-one |
InChI |
InChI=1S/C13H9BrO3/c1-6-11-9-5-8(14)3-4-10(9)17-13(15)12(11)7(2)16-6/h3-5H,1-2H3 |
Clé InChI |
SKZIJLXBSUSODA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C3=C(C=CC(=C3)Br)OC(=O)C2=C(O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



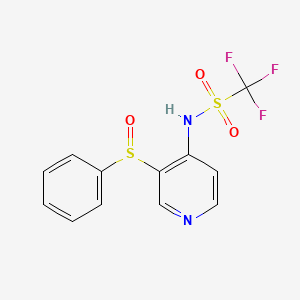
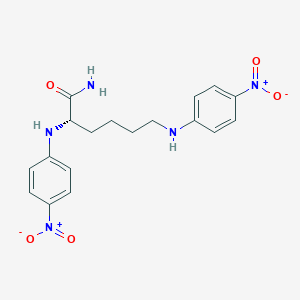
![Benzenemethanamine, N-[3-phenyl-2-(phenylseleno)propylidene]-](/img/structure/B14198355.png)
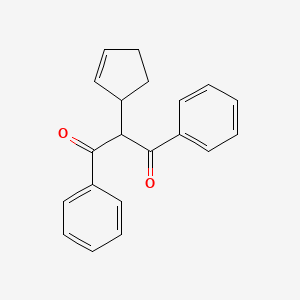


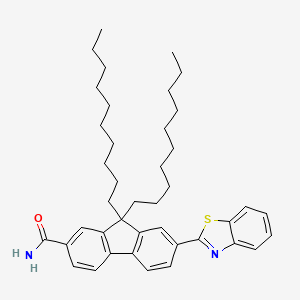
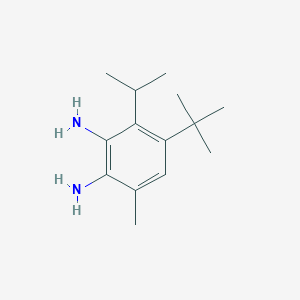
![Naphtho[1,2-b]furan, 2,3-dihydro-3-methyl-5-nitro-](/img/structure/B14198396.png)
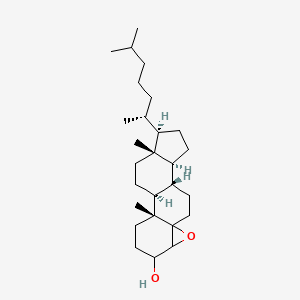
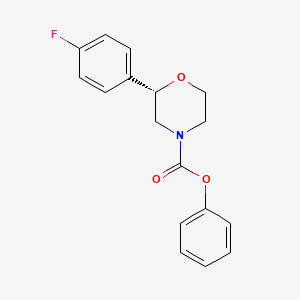
![3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propan-1-ol](/img/structure/B14198411.png)
![N-[(Benzenesulfonyl)(dibromo)acetyl]glycine](/img/structure/B14198417.png)
